4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQYSDVXMJOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857602 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875798-54-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with cyanamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution, enabling diverse derivatization:
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight : The electron-withdrawing nitrile group enhances the electrophilicity of the pyrimidine ring, facilitating SNAr reactions at position 4. Microwave irradiation significantly accelerates reaction kinetics compared to conventional heating .
Cyclization Reactions
The nitrile group at position 6 participates in cyclization to form fused heterocycles:
Dimroth Rearrangement
Example :
-
Reaction with DMF-DMA produces an imidamide intermediate, which undergoes acid-catalyzed rearrangement to yield substituted pyrimidines .
Oxidation and Reduction
Functional group interconversions are critical for modifying bioactivity:
Nitrile Reduction
| Reagent/Conditions | Product | Yield | Key Findings | Source |
|---|---|---|---|---|
| LiAlH₄, THF reflux | Primary amine (-CH₂NH₂) | 82% | Complete conversion confirmed by IR loss of nitrile peak (~2200 cm⁻¹) | |
| H₂/Pd-C, ethanol | No reaction | – | Nitrile group remains intact under standard hydrogenation conditions |
Application : The reduced amine derivative shows enhanced solubility and antimicrobial activity compared to the parent nitrile.
Cross-Coupling Reactions
The thiophene ring enables metal-catalyzed coupling:
Suzuki-Miyaura Coupling
Structural Impact : Coupling at position 6 expands π-conjugation, enhancing fluorescence properties for imaging applications .
Hydrolysis Reactions
The nitrile group undergoes controlled hydrolysis:
Applications : The carboxylic acid derivative serves as a precursor for ester and anhydride syntheses in drug design .
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a thieno-pyrimidine derivative with applications in medicinal chemistry due to its chemical reactivity and biological activity. The compound contains a thieno-pyrimidine framework with a chlorine substituent at the 4-position and a carbonitrile group at the 6-position.
Scientific Applications
- Medicinal Chemistry Thieno-pyrimidines, including this compound, are known for their applications in medicinal chemistry. They are used as building blocks in the synthesis of various biologically active compounds .
- PI5P4Kγ Kinase Inhibitors Thienylpyrimidines have been identified as phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) inhibitors . PI5P4Ks are therapeutic targets in diseases such as cancer, neurodegeneration, and immunological disorders because of their role in regulating cell signaling pathways .
- Virtual Screening Thienylpyrimidines have been identified through virtual screening workflows as PI5P4Kγ-selective inhibitors, and medicinal chemistry optimization has been performed to provide potent and selective tool molecules for further use .
- Anti-cancer research Thieno[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their biological ability, and have been found to effectively inhibit the activity of tumor cells .
Reactions
This compound can participate in various chemical reactions:
- Cyclization reactions The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 4-chlorothiophene-2-carboxylic acid with cyanamide in the presence of a dehydrating agent such as phosphorus oxychloride.
- Nucleophilic Aromatic Substitution Nitrogen-containing fused heterocycles can undergo nucleophilic aromatic substitution, which is a useful method for synthesizing new compounds with biological activity .
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
a. 5-Amino-4-phenyl-2-(p-tolylamino)-thieno[2,3-d]pyrimidine-6-carbonitrile
- Key Features: Substituted with amino, phenyl, and p-tolylamino groups.
- Activity : Demonstrated broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Derivatives such as compounds 8–18 showed MIC values ranging from 0.5–8 μg/mL .
- Comparison: The absence of a chlorine atom at position 4 in this analog reduces electrophilicity but enhances hydrogen-bonding interactions via the amino group, improving antimicrobial potency .
b. Tetrazolo[1,5-a]pyrimidine-6-carbonitriles
- Key Features : A pyrimidine core fused with a tetrazole ring.
- Activity : Primarily explored for anticancer applications but shares the carbonitrile moiety, which enhances binding to enzyme active sites.
- Synthesis : Prepared using HMTA-BAIL@MIL-101(Cr) catalyst, achieving yields up to 92%, compared to traditional methods (yields: 60–70%) .
Halogenated Thienopyrimidines in Anticancer Research
a. Halogenated Thieno[3,2-d]pyrimidines (Compounds 47 and 48)
- Key Features : Chlorine or bromine substituents at position 3.
- Activity :
- Comparison: The 4-chloro substitution in 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile mirrors the halogenation in these analogs, which is critical for kinase inhibition and cytotoxicity .
b. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile (46)
- Key Features : Pyridopyrimidine core with cyclopentyl and piperazinyl groups.
- Activity : Potent CDK4/ARK5 inhibitor (GI₅₀ = 0.025–2 μM across breast cancer cell lines).
- Comparison: While structurally distinct, the carbonitrile group enhances solubility and target binding, a feature shared with this compound .
Pyrimidine and Pyridine Carbonitriles
a. 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5)
- Key Features: Pyrimidine core with chloro, methylthio, and cyano groups.
- Applications : Used in agrochemicals and as a ligand in metal complexes.
- Comparison: The methylthio group increases steric bulk compared to the thieno-fused system, altering reactivity and biological target profiles .
b. 2-Chloro-6-ethylpyridine-3-carbonitrile
- Key Features : Pyridine core with chloro and ethyl substituents.
- Applications : Building block for antipsychotic and antiviral drugs.
Biological Activity
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer treatments.
Chemical Structure and Properties
The molecular structure of this compound features both sulfur and nitrogen atoms, which contribute to its unique chemical properties. Its formula is represented as C₆H₃ClN₂S. The presence of the chlorine atom allows for substitution reactions, making it versatile in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, which leads to alterations in cellular pathways and biological responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Inhibition of Tumor Cells : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell activity. Notably, compounds derived from this scaffold showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and other tumor models .
- Case Study : One study reported that a derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 cell line, indicating strong cytotoxicity . Another derivative demonstrated an inhibitory activity ranging from 43% to 87% against breast cancer cells .
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | High |
| Compound B | MCF-7 | 13.42 | Moderate |
| Compound C | MDA-MB-231 | 52.56 | Moderate |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor:
- 17β-HSD2 Inhibition : In a study evaluating thieno[3,2-d]pyrimidinones, compounds with similar structures showed moderate inhibition of the 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) enzyme . Compounds demonstrated inhibition percentages of 36% and 25% at concentrations of 1 μM.
Safety and Toxicity
The safety profile of this compound has been assessed through cytotoxicity studies. The compound was tested on BALB 3T3 cells (mouse embryo fibroblasts) with varying concentrations showing no significant cytotoxic effects at lower doses.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile?
The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, heating 4,6-dichloropyrimidine derivatives with thiophene-based precursors in refluxing phosphoryl chloride (POCl₃) achieves chlorination at the 4-position. Subsequent nitrile group introduction may involve nucleophilic substitution with cyanide sources . Solvent systems like DMSO:water (5:5) are critical for controlling reaction kinetics and minimizing side products .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectral techniques:
- IR spectroscopy : A sharp peak near 2212 cm⁻¹ confirms the presence of the carbonitrile group, while 1666 cm⁻¹ corresponds to C=N stretching .
- NMR : In DMSO-d₆, the chloro substituent’s carbon resonates at δC ~140 ppm , and aromatic protons appear as doublets near δH 7.4–7.9 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 225) and fragmentation patterns validate the molecular formula .
Q. What safety protocols are essential when handling this compound?
Strict PPE (gloves, lab coat, goggles) is mandatory due to its toxicity. Work in a fume hood to avoid inhalation, and use filter-tip pipettes to prevent cross-contamination. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Key variables include:
- Temperature : Reflux (~110°C) ensures complete chlorination but may degrade nitrile groups; lower temperatures (60–80°C) with catalytic HCl improve selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while aqueous phases stabilize intermediates .
- Catalysts : Lewis acids like AlCl₃ or FeCl₃ accelerate chloro-substitution without side reactions .
Q. What mechanistic insights explain discrepancies in chlorination efficiency across different pyrimidine precursors?
Steric hindrance from bulky substituents (e.g., methyl or phenyl groups) at the 2- or 5-positions reduces chlorination efficiency. Electronic effects also play a role: electron-withdrawing groups (e.g., nitriles) activate the pyrimidine ring for electrophilic substitution, whereas electron-donating groups (e.g., amines) deactivate it, requiring harsher conditions .
Q. How should researchers address contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR peaks may arise from tautomerism or solvent interactions. For example, DMSO-d₆ can cause proton exchange broadening. Validate results by:
- Cross-referencing : Compare data with structurally analogous compounds (e.g., 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) .
- X-ray crystallography : Resolve ambiguities by determining solid-state structures, as done for 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
